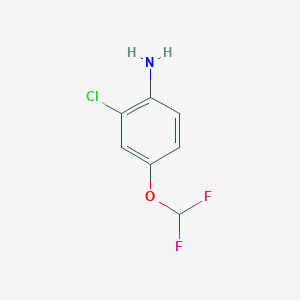

4-Chloro-2-fluoro-3-methoxybenzyl alcohol

Vue d'ensemble

Description

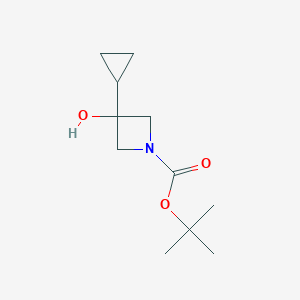

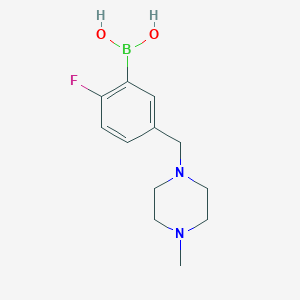

“4-Chloro-2-fluoro-3-methoxybenzyl alcohol” is a chemical compound with the molecular formula C8H8ClFO2 . It has a molecular weight of 190.6 . It is a solid substance .

Molecular Structure Analysis

The IUPAC name for this compound is (4-chloro-2-fluoro-3-methoxyphenyl)methanol . The InChI code for this compound is 1S/C8H8ClFO2/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-3,11H,4H2,1H3 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique

Photocatalytic Oxidation

4-Chloro-2-fluoro-3-methoxybenzyl alcohol can be involved in photocatalytic oxidation reactions. For instance, the oxidation of benzyl alcohol and its derivatives, including compounds similar to 4-Chloro-2-fluoro-3-methoxybenzyl alcohol, into corresponding aldehydes is possible using a TiO2 photocatalyst under an O2 atmosphere. This reaction proceeds under both UV-light and visible light, attributable to a surface complex formed by the adsorption of the benzyl alcoholic compound on the TiO2 surface (Higashimoto et al., 2009).

Protecting Group in Organic Synthesis

4-Chloro-2-fluoro-3-methoxybenzyl alcohol can be used as a protecting group for alcohols in organic synthesis. A variant, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, has been introduced as a new benzyl ether-type protecting group. This group offers stability to oxidizing conditions, making it compatible with certain ether removal methods. Its applications include the direct stereocontrolled synthesis of beta-mannopyranosides (Crich et al., 2009).

Role in Enzymatic Catalysis

The molecule's derivatives play a role in enzymatic catalysis. Aryl-alcohol oxidase (AAO) uses similar compounds in lignin degradation by oxidizing them to corresponding aldehydes. The reaction mechanisms vary depending on the substituents attached to the benzyl alcohol, with certain substituents like methoxy groups altering the mechanism and affecting product release (Ferreira et al., 2015).

Antioxidant Properties

Derivatives of 4-Chloro-2-fluoro-3-methoxybenzyl alcohol, such as 4-methoxybenzyl alcohol, have been studied for their antioxidant properties. For instance, 3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA), an antioxidant isolated from the Pacific oyster, showed significant inhibition of oxidation in human hepatocytes, suggesting potential use in preventing and treating liver diseases involving oxidation processes (Watanabe et al., 2012).

Bioconversion Potential

Research involving the white-rot fungus Bjerkandera adusta looked at the bioconversion potential of halogenated aromatic compounds, including fluorine-substituted derivatives related to 4-Chloro-2-fluoro-3-methoxybenzyl alcohol. These studies are significant for understanding the metabolism and production of novel halogenated compounds, although direct results on 4-Chloro-2-fluoro-3-methoxybenzyl alcohol are not specified (Lauritsen & Lunding, 1998).

Antiplasmodial Activity

In the field of medicinal chemistry, derivatives of 4-Chloro-2-fluoro-3-methoxybenzyl alcohol have been synthesized and tested for antiplasmodial activities. For instance, (1)-N-(4-methoxybenzyl)-1,10-phenanthroline bromide, a compound derived from 4-methoxybenzyl alcohol, showed significant in vitro activity against chloroquine-resistant Plasmodium falciparum strains (Hadanu et al., 2010).

Safety And Hazards

“4-Chloro-2-fluoro-3-methoxybenzyl alcohol” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection . It should be used only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

(4-chloro-2-fluoro-3-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO2/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQDMTWMSOVQRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101254805 | |

| Record name | Benzenemethanol, 4-chloro-2-fluoro-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101254805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-fluoro-3-methoxybenzyl alcohol | |

CAS RN |

1323966-21-7 | |

| Record name | Benzenemethanol, 4-chloro-2-fluoro-3-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1323966-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 4-chloro-2-fluoro-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101254805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

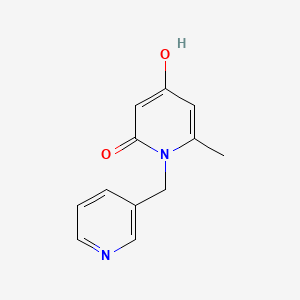

![Methyl 2-{4-hydroxy-1-[(5-methyl-2-furyl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1455847.png)

![Carbamic acid, [(4-methoxyphenyl)methoxy]-, 1,1-dimethylethyl ester](/img/structure/B1455858.png)

![2-[(Cyclobutylmethyl)amino]propan-1-ol](/img/structure/B1455867.png)